Cas no 2188202-93-7 (1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

1-(1-ベンゾフラン-2-カルボニル)-4-(1,3,4-チアジアゾール-2-イルオキシ)ピペリジンは、複素環化合物を特徴とする高機能な化学物質です。ベンゾフラン骨格とチアジアゾール基を有するユニークな構造により、優れた分子多様性と生物学的活性が期待されます。特に、ピペリジン環を介した分子設計により、標的選択性の向上や代謝安定性の改善が可能です。本化合物は医薬品中間体としての応用が注目されており、創薬研究におけるリード化合物候補としての潜在性を有しています。その特異的な構造特性から、新規薬剤開発における分子ツールとしての利用価値が高いことが特徴です。

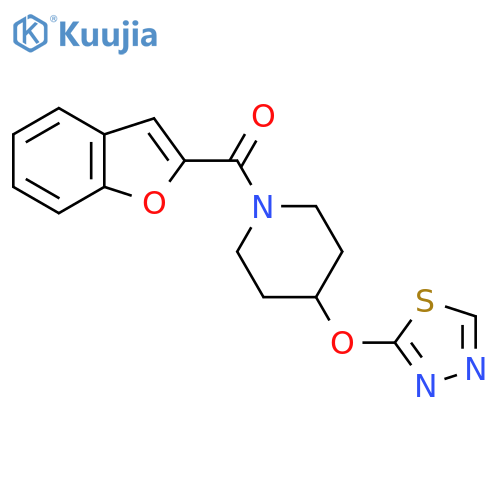

2188202-93-7 structure

商品名:1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

- 2188202-93-7

- AKOS040705640

- (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone

- F6574-0557

- 1-benzofuran-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone

-

- インチ: 1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2

- InChIKey: JOFPZRFMYLLOIZ-UHFFFAOYSA-N

- ほほえんだ: S1C=NN=C1OC1CCN(C(C2=CC3C=CC=CC=3O2)=O)CC1

計算された属性

- せいみつぶんしりょう: 329.08341252g/mol

- どういたいしつりょう: 329.08341252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 431

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 96.7Ų

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6574-0557-10mg |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 10mg |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0557-2μmol |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0557-4mg |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0557-15mg |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 15mg |

$89.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0557-2mg |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 2mg |

$59.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0557-3mg |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0557-40mg |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 40mg |

$140.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0557-100mg |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 100mg |

$248.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0557-25mg |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 25mg |

$109.0 | 2023-09-07 | ||

| Life Chemicals | F6574-0557-5μmol |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |

2188202-93-7 | 5μmol |

$63.0 | 2023-09-07 |

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

2188202-93-7 (1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量